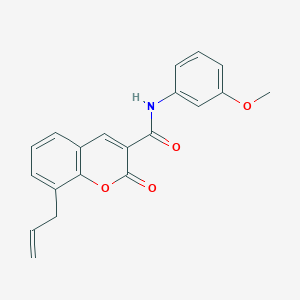

Tert-butyl 3-iodo-2-methoxybenzoate

Overview

Description

Tert-butyl 3-iodo-2-methoxybenzoate is a useful research compound. Its molecular formula is C12H15IO3 and its molecular weight is 334.153. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

Tert-butyl 3-iodo-2-methoxybenzoate has been explored in various chemical syntheses and reactions. One study demonstrates its role as an intermediate in the synthesis of PROTAC molecules, employing palladium-catalyzed Suzuki reactions (Qi Zhang et al., 2022). Another research investigated the reactions of similar compounds, revealing insights into nucleophilic aromatic substitution and conjugate addition mechanisms (T. Hattori et al., 1995).

Pharmaceutical Research

In pharmaceutical research, derivatives of 3-methoxybenzoic and 4-tert-butylbenzoic acid, structurally related to this compound, have been synthesized and shown to have promising antibacterial activity, especially against Gram-positive bacteria like Bacillus spp. (Łukasz Popiołek & Anna Biernasiuk, 2016).

Materials Science and Catalysis

This compound and its derivatives are also relevant in materials science and catalysis. For instance, research on tert-butyl perbenzoate, a related compound, demonstrates its utility in Fujiwara-Moritani reactions, useful in organic synthesis (Xinzhu Liu & K. K. Hii, 2011). Similarly, studies on tert-butyl peroxybenzoate have explored its role in α-methylation of dicarbonyl compounds, offering insights into radical-initiated chemical transformations (Songjin Guo et al., 2014).

Environmental and Safety Aspects

Environmental and safety aspects of related compounds have been studied as well. For example, the thermal decomposition process of tert-butyl peroxybenzoate has been examined to assess potential hazards like fire or explosion in industrial contexts (J. Jiang et al., 2019).

Biological Applications

In the realm of biology, related compounds have been assessed for potential bioactive properties. Schiff base compounds with structural similarities have shown diverse biological activities, including antibacterial, antifungal, and antioxidant properties (M. Sirajuddin et al., 2013).

Properties

IUPAC Name |

tert-butyl 3-iodo-2-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15IO3/c1-12(2,3)16-11(14)8-6-5-7-9(13)10(8)15-4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCDDVAHFPZAAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C(=CC=C1)I)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2507285.png)

![N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methoxybenzamide](/img/structure/B2507286.png)

![Methyl (E)-4-[4-(benzenesulfonyl)-1,4-diazepan-1-yl]-4-oxobut-2-enoate](/img/structure/B2507288.png)

![(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(2-methylfuran-3-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/no-structure.png)

![7-chloro-N-(2,5-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2507293.png)

![1-[4-[1-(5-Chlorothiophen-2-yl)sulfonylpiperidin-4-yl]oxybut-2-ynyl]-4-methylpiperazine](/img/structure/B2507298.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chloro-2-methylbenzenesulfonamide](/img/structure/B2507302.png)